molecular formula C12H17Cl2N3O2S B1672587 H-8 dihydrochloride CAS No. 113276-94-1

H-8 dihydrochloride

Cat. No.: B1672587
CAS No.: 113276-94-1
M. Wt: 338.3 g/mol
InChI Key: RJJLZYZEVNCZIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-8 dihydrochloride involves the reaction of 5-isoquinolinesulfonamide with 2-(methylamino)ethyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often obtained as a lyophilized powder to ensure stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: H-8 dihydrochloride primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives .

Scientific Research Applications

H-8 dihydrochloride is extensively used in scientific research due to its inhibitory effects on protein kinases. Some of its applications include:

    Chemistry: Used as a tool to study the role of protein kinases in various biochemical pathways.

    Biology: Employed in cell signaling studies to understand the regulation of cellular processes by protein kinases.

    Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase activity is dysregulated, such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of kinase inhibitors for pharmaceutical research

Mechanism of Action

H-8 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of cyclic-nucleotide-dependent protein kinases. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular processes. The molecular targets include protein kinase A, myosin light chain kinase, protein kinase C, and protein kinase G .

Comparison with Similar Compounds

Uniqueness of H-8 Dihydrochloride: this compound is unique due to its broad-spectrum inhibition of multiple protein kinases with high potency and cell permeability. This makes it a valuable tool in research for studying various kinase-mediated pathways and developing kinase-targeted therapies .

Properties

IUPAC Name

N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S.2ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;;/h2-6,9,13,15H,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJLZYZEVNCZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017099
Record name H 8 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113276-94-1
Record name 5-Isoquinolinesulfonamide, N-(2-(methylamino)ethyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name H 8 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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H-8 dihydrochloride
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